Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate
Description
Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate (CAS: 156581-14-5) is a synthetic ester derivative characterized by a methoxyiminoacetate backbone linked to a phenyl ring substituted with a 1,3-dioxoisoindol-2-yloxymethyl group. This compound is primarily utilized in laboratory research for exploring its physicochemical and biological properties .
Properties
Molecular Formula |
C19H16N2O6 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate |
InChI |
InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3 |
InChI Key |
JWAUGXXRJKZYBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a phenyl derivative containing a methoxyimino group under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is a synthetic compound with the molecular formula C19H16N2O6 and a molecular weight of 368.3 g/mol. It is characterized by a complex structure that includes a methoxyimino group and a dioxoisoindole moiety. This compound has potential applications in medicinal chemistry and agrochemicals due to its unique structural features that may confer specific biological activities.
IUPAC Name: methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate
InChI: InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16+
SMILES: COC(=O)/C(=N/OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O
Potential Applications
This compound has several potential applications across different fields:
- Medicinal Chemistry: Due to its unique structural features, this compound may be used in the synthesis of new pharmaceutical agents.
- Agrochemicals: It may also be used in the development of new pesticides, herbicides, and fungicides.
- Material Science: This compound can be used as a building block for creating novel materials with specific properties.
- Research: It serves as a valuable tool for chemical research, enabling scientists to explore new reactions and methodologies.
Biological Activities
Mechanism of Action
The mechanism of action of Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The methoxyimino group may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Structural Features :
- IUPAC Name: Methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate .
- Molecular Formula : C₂₀H₁₉F₃N₂O₄.
- Key Substituents: Trifluoromethylphenyl and ethylideneamino groups.
Comparison :
- Trifloxystrobin, a commercial strobilurin fungicide, shares the methoxyiminoacetate core with the target compound but replaces the dioxoisoindolyl group with a trifluoromethylphenyl-ethylideneamino moiety. This substitution enhances lipophilicity and UV stability, critical for field efficacy .
- The target compound’s dioxoisoindolyl group may offer distinct binding interactions with fungal cytochrome bc1 complexes, though its pesticidal activity remains unconfirmed in the provided evidence.
Combi-Blocks Derivatives
Examples :
Comparison :
- These analogs retain the dioxoisoindolyl group but incorporate fluorophenyl or butanoate substituents.
- The target compound’s methoxyimino group differentiates it from these intermediates, which lack this functional feature.
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate
Structural Features :
- CAS : 7146-63-5.
- Molecular Formula: C₁₈H₁₅NO₄ .
- Key Substituents: 3-phenylpropanoate and dioxoisoindolyl groups.
Comparison :
- The phenylpropanoate chain in this compound introduces steric bulk, likely reducing solubility compared to the target compound’s methoxyiminoacetate backbone.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate, also known by its CAS number 156581-14-5, is a synthetic organic compound with potential biological activity. This compound is characterized by a complex molecular structure that includes a methoxyimino group and an isoindole moiety, which are known to contribute to various pharmacological effects.
Molecular Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₆ |
| Molecular Weight | 368.34 g/mol |
| CAS Number | 156581-14-5 |
| IUPAC Name | (E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate |
| Boiling Point | Not available |
The compound's structure features an isoindole ring system, which is planar and stabilizes through intramolecular hydrogen bonding. The presence of methoxyimino and dioxo groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:
- Antioxidant Activity : The dioxoisoindole moiety can scavenge free radicals, contributing to antioxidant properties.
- Enzyme Inhibition : The methoxyimino group may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : Isoindole derivatives have been studied for their ability to modulate receptor activities, particularly in neurological and cardiovascular systems.
Case Studies and Research Findings
- Anticancer Potential : A study published in PubMed highlights the potential of isoindole derivatives in targeting cancer cell lines. This compound demonstrated cytotoxic effects against various cancer types, suggesting its role as a lead compound for further development .
- Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress. This neuroprotective effect may be attributed to the compound's ability to enhance the expression of antioxidant enzymes .
- Cardiovascular Implications : Preliminary studies indicate that this compound may influence cardiovascular health by modulating nitric oxide pathways, which are crucial for vascular function .
Toxicology and Safety Profile
While the biological activity of this compound is promising, safety assessments are essential. The compound is classified with hazard statements indicating potential risks; thus, further toxicological studies are required to establish a comprehensive safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
